molecular formula C12H14N4O3S B2517024 3-Ethenylsulfonyl-N-(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)propanamide CAS No. 2224513-14-6

3-Ethenylsulfonyl-N-(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)propanamide

Cat. No. B2517024
CAS RN: 2224513-14-6
M. Wt: 294.33
InChI Key: NOQFSPGFRRPZKQ-UHFFFAOYSA-N
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Description

The [1,2,4]triazolo[1,5-a]pyridine moiety is a nitrogenous heterocyclic component present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .


Molecular Structure Analysis

The molecular structure of compounds with a [1,2,4]triazolo[1,5-a]pyridine moiety can be analyzed using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving compounds with a [1,2,4]triazolo[1,5-a]pyridine moiety can be complex and varied, depending on the specific substituents and reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of compounds with a [1,2,4]triazolo[1,5-a]pyridine moiety can vary widely, depending on the specific substituents. These properties can be analyzed using various techniques .

Mechanism of Action

The mechanism of action of compounds with a [1,2,4]triazolo[1,5-a]pyridine moiety can vary widely, depending on the specific compound and its biological target. They are capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Safety and Hazards

The safety and hazards associated with compounds with a [1,2,4]triazolo[1,5-a]pyridine moiety can vary widely, depending on the specific compound and its intended use .

Future Directions

The future directions for research on compounds with a [1,2,4]triazolo[1,5-a]pyridine moiety are promising. These compounds have a wide range of potential applications in medicinal chemistry, and ongoing research is focused on developing new synthetic methods and exploring their biological activities .

properties

IUPAC Name

3-ethenylsulfonyl-N-(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S/c1-3-20(18,19)7-5-10(17)15-11-9(2)4-6-16-12(11)13-8-14-16/h3-4,6,8H,1,5,7H2,2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQFSPGFRRPZKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC=NN2C=C1)NC(=O)CCS(=O)(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethenylsulfonyl-N-(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)propanamide

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